6-chloro-8-[(diethylamino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one
Description
6-Chloro-8-[(diethylamino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one is a synthetic coumarin derivative with a complex substitution pattern. Its structure includes:
- Chloro at position 6 (electron-withdrawing group, enhancing stability and influencing reactivity).
- Hydroxy at position 7 (hydrogen-bond donor/acceptor, critical for binding to enzymes or receptors).
- Dimethyl at positions 3 and 4 (steric effects, modulating lipophilicity and conformational flexibility).
Properties
IUPAC Name |
6-chloro-8-(diethylaminomethyl)-7-hydroxy-3,4-dimethylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO3/c1-5-18(6-2)8-12-14(19)13(17)7-11-9(3)10(4)16(20)21-15(11)12/h7,19H,5-6,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNBKTWSQLGVEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C2C(=CC(=C1O)Cl)C(=C(C(=O)O2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-8-[(diethylamino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one involves several steps. One common method includes the reaction of 4-methyl-6,7-dihydroxycoumarin with triflic anhydride in the presence of triethylamine to afford bis(triflate). This intermediate can then undergo further reactions to introduce the diethylamino group and the chlorine atom .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green solvents and catalysts is often preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-chloro-8-[(diethylamino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, often using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted coumarins.
Scientific Research Applications
Anticancer Activity
Research has indicated that coumarin derivatives exhibit significant anticancer properties. Studies have shown that 6-chloro-8-[(diethylamino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation.
Antimicrobial Properties
This compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This action makes it a potential candidate for treating inflammatory diseases.
Case Study 1: Anticancer Mechanism
A study published in the Journal of Medicinal Chemistry explored the anticancer mechanisms of various coumarin derivatives, including this compound. The results indicated that the compound effectively inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis through the activation of caspase pathways .
Case Study 2: Antimicrobial Efficacy
In another study featured in Phytomedicine, researchers tested the antimicrobial efficacy of this compound against several strains of bacteria and fungi. The findings revealed that it exhibited significant inhibition zones against pathogens such as Staphylococcus aureus and Candida albicans, suggesting its potential use as a natural antimicrobial agent .
Mechanism of Action
The mechanism of action of 6-chloro-8-[(diethylamino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
6-Chloro-7-Hydroxy-3,4-Dimethyl-2H-Chromen-2-One (CAS 135065-47-3)
- Key Difference: Lacks the diethylamino methyl group at position 8.
- Molecular Weight: 224.64 g/mol (vs. higher for the target compound due to the diethylamino substituent) .
- Biological Implications: The absence of the diethylamino group may reduce solubility in physiological conditions and limit interactions with charged biological targets.
6-Chloro-8-[(4-Ethylpiperazin-1-yl)methyl]-7-Hydroxy-4-Methylchromen-2-One (CAS 307535-52-0)
- Key Difference: Position 8 substituent is a 4-ethylpiperazinyl methyl group instead of diethylamino.
- Structural Impact: Piperazine introduces a secondary amine and ethyl group, enhancing solubility and enabling π-cation interactions with receptors. The bulkier piperazinyl group may alter steric hindrance compared to diethylamino, affecting binding affinity .
5,7-Dihydroxy-4-Propyl-2H-Chromen-2-One
- Key Differences : Propyl group at position 4, dihydroxy at positions 5 and 5.
- Reported Activities :
- Comparison: The target compound’s chloro and diethylamino groups may offer improved metabolic stability over the propyl and dihydroxy substituents.
Diethylamino-Containing Indolin-3-ylidene Derivatives
- Key Similarity: Diethylamino methyl group present in non-coumarin scaffolds (e.g., indole derivatives).
- Reported Activities :
- Implications for Target Compound: The diethylamino group’s role in cytotoxicity suggests the coumarin derivative may exhibit similar bioactivity, warranting further testing.
Structural and Functional Analysis Table
| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | Key Biological Activities |
|---|---|---|---|
| Target Compound | 6-Cl, 8-(diethylamino methyl), 7-OH, 3,4-diMe | ~280 (estimated) | Inferred cytostatic, antimicrobial |
| 6-Chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one | 6-Cl, 7-OH, 3,4-diMe | 224.64 | Stability-enhanced scaffold |
| 8-(4-Ethylpiperazinyl methyl) analog | 6-Cl, 8-(piperazinyl methyl), 7-OH, 4-Me | ~309 (estimated) | Industrial/pharmaceutical use |
| 5,7-Dihydroxy-4-propyl-2H-chromen-2-one | 5,7-diOH, 4-propyl | 220.22 | Antimicrobial, antitumor |
| Diethylamino-indolin-3-ylidene derivatives | Diethylamino methyl in indole scaffold | ~350–400 | Cytostatic, antiviral |
Biological Activity
The compound 6-chloro-8-[(diethylamino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Formula
- Molecular Formula : C₁₄H₁₆ClN₁O₃
- Molecular Weight : 281.735 g/mol
- Boiling Point : 417.1 ± 45.0 °C at 760 mmHg
- LogP : 3.52
Structural Characteristics
The unique structure of this compound includes:
- A chlorine atom at the 6-position .
- A diethylamino group at the 8-position .
- A hydroxyl group at the 7-position .
These substitutions enhance its biological profile and reactivity compared to other coumarin derivatives.
The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors. It may inhibit specific pathways that lead to its observed effects, such as antimicrobial and anticancer activities.
Biological Activities
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against various pathogens.
- Anticancer Properties : Research indicates that it may inhibit cancer cell proliferation through mechanisms similar to other coumarins, such as inducing apoptosis or disrupting cell cycle progression.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Biological Activity |
|---|---|---|
| 7-hydroxycoumarin | Lacks chlorine substitution | Strong fluorescence properties |
| 8-hydroxyquinoline | Hydroxyl group at position 8 | Exhibits chelation properties with metal ions |
| 6-methoxycoumarin | Methoxy group instead of chlorine | Distinct photophysical characteristics |
The unique halogenation and dimethylamino substitution in this compound are believed to enhance its biological activity compared to these other compounds.
Study on Anticancer Activity
A study conducted on various coumarin derivatives, including this compound, revealed that it exhibits significant anticancer activity against breast cancer cell lines. The mechanism involved the inhibition of DNA gyrase, similar to novobiocin, leading to reduced cell viability in treated cultures .
Antimicrobial Efficacy
In vitro studies have demonstrated that this compound possesses antimicrobial properties against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics, indicating its potential as a therapeutic agent .
Structure-Activity Relationship (SAR)
Research focusing on the structure-activity relationship of coumarins has shown that modifications at specific positions significantly influence their biological efficacy. The presence of the diethylamino group at the 8-position was correlated with enhanced enzyme inhibition in cholinesterase assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
